molecular formula C19H16N2O3S2 B2794655 2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide CAS No. 895454-98-5

2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2794655
CAS No.: 895454-98-5
M. Wt: 384.47
InChI Key: IUPCCYHRSPTKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a heterocyclic acetamide derivative featuring a naphthothiazole core linked to a benzenesulfonyl-substituted acetamide moiety.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-17(12-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)10-11-16(18)25-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPCCYHRSPTKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a complex organic compound with potential biological activities. This compound features a unique molecular structure that combines a benzenesulfonyl group with a naphthothiazole moiety. Its molecular formula is CHNOS, and it has a molecular weight of 384.47 g/mol. The compound's synthesis typically involves multi-step organic reactions, and its biological evaluation has garnered attention in recent research.

Synthesis and Characterization

The synthesis of this compound involves several controlled chemical reactions. Key synthetic routes often include the reaction of benzenesulfonyl chloride with naphtho[1,2-d][1,3]thiazole derivatives under specific conditions to ensure high yield and purity. Techniques such as chromatography are employed for purification.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties . It is hypothesized that the compound interferes with specific biochemical pathways in target organisms. The exact mechanism of action remains under investigation but may involve inhibition of bacterial growth or disruption of metabolic processes.

Anti-inflammatory Effects

Research on related compounds within the benzenesulfonamide class reveals significant anti-inflammatory activities. For example, studies on N-(benzene sulfonyl) acetamide derivatives have shown promising results as COX-2/5-LOX/TRPV1 multitarget inhibitors for anti-inflammatory and analgesic therapy. These derivatives demonstrated low IC50 values (e.g., 9a IC50 = 0.011 μM for COX-2), indicating potent inhibitory effects on inflammation pathways .

Cytotoxicity and Cancer Research

The cytotoxic effects of compounds similar to this compound have been evaluated against various cancer cell lines. Some derivatives have shown significant activity in inhibiting cell proliferation and modulating the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of sulfonamide derivatives found that certain compounds exhibited up to 94% inhibition of carrageenan-induced edema in rat models . This suggests that similar mechanisms may be exploitable in the development of therapeutics based on the naphthothiazole structure.

Antimicrobial Evaluation

In another study focusing on the antimicrobial efficacy of sulfonamide derivatives, compounds were tested against common pathogens such as E. coli and S. aureus. The results indicated varying degrees of activity, with some compounds achieving minimum inhibitory concentrations (MIC) in the range of 6.63 to 6.72 mg/mL . This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound.

Summary Table of Biological Activities

Activity Type Compound IC50/MIC Values Reference
AntimicrobialN-(benzene sulfonyl) acetamide derivativesMIC = 6.63 - 6.72 mg/mL
Anti-inflammatoryN-(benzene sulfonyl) acetamide derivativesIC50 = 0.011 - 0.023 μM
CytotoxicityVarious naphthothiazole derivativesVaries by cell line

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide may exhibit antimicrobial properties. Research indicates that it could interfere with specific biochemical pathways in target organisms, making it a candidate for further investigation in the development of new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The interactions at the molecular level can provide insights into how modifications to the compound’s structure might enhance its efficacy against pathogens .

Material Science

Due to its unique structural characteristics, this compound has potential applications in material science. Its ability to form stable complexes could be exploited in creating novel materials with specific electronic or optical properties.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of derivatives related to this compound against various bacterial strains. The results indicated that certain modifications to the naphthothiazole moiety enhanced antibacterial activity significantly compared to the parent compound. This finding underscores the importance of structural optimization in drug development .

Case Study 2: Molecular Docking Insights

In another study focusing on molecular docking simulations, researchers explored how different substituents on the benzenesulfonyl group affected binding affinity to target proteins involved in bacterial resistance mechanisms. The simulations provided valuable data that could guide future synthetic efforts aimed at improving biological activity while minimizing toxicity .

Comparison with Similar Compounds

Key Observations :

  • The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes or microbial targets compared to electron-donating groups (e.g., methoxy) or halogens (e.g., chloro) .

Comparison with Analogs :

  • Piperazine-linked analogs (e.g., compounds in ) require additional steps for piperazine functionalization, whereas the target compound’s benzenesulfonyl group simplifies synthesis but may reduce solubility.

Enzyme Inhibition Potential

The compound’s structural resemblance to known inhibitors suggests possible activity against:

  • Monoamine oxidases (MAO-A/B): Acetamide derivatives with aromatic systems (e.g., naphthoquinone-aryltriazole acetamides) show MAO-B inhibition (IC₅₀ ~0.028 mM) .
  • Cholinesterases (AChE/BChE) : Triazole-benzothiazole acetamides demonstrate dual inhibition, with potency linked to hydrophobic substituents .

Comparison :

  • The target compound’s naphthothiazole core may enhance AChE/BChE affinity over simpler benzothiazoles due to increased lipophilicity and surface interactions.

Antimicrobial Activity

Analogous chloroacetamides (e.g., 2-chloro-N-aryl derivatives) exhibit MIC values as low as 13–27 µM against S. aureus and E. coli . The benzenesulfonyl group’s electron-withdrawing nature may further enhance antimicrobial potency by disrupting microbial membrane integrity .

Physicochemical Properties

Property Target Compound Piperazine Analogs Chloroacetamide
Melting Point Not reported 269–303°C 225–226°C
Polarity (Rf) Likely low (hydrophobic) Moderate (polar piperazine) Low (chloro substituent)
LogP (estimated) ~3.5–4.0 ~2.5–3.0 ~2.8

Notable Trends:

  • Higher logP in the target compound suggests reduced aqueous solubility but improved membrane permeability compared to piperazine analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React naphtho[1,2-d]thiazol-2-amine with chloroacetamide derivatives under reflux conditions (toluene/water, 8:2) to form the core structure .

Sulfonylation : Introduce the benzenesulfonyl group via coupling reactions, such as using benzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) for high-purity yields .
Key Considerations : Optimize reaction time (5–7 hours) and temperature (reflux at 100°C) to avoid side products. Validate purity via HPLC (retention time: ~7.2 min) and NMR (δ 8.67 ppm for NH/OH groups) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard:

Data Collection : Use high-resolution (<1.0 Å) diffraction data from single crystals.

Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if necessary .

Validation : Check for R-factor convergence (<0.05) and electron density maps to confirm sulfonyl and acetamide group orientations .
Example : A related naphthothiazole derivative showed a dihedral angle of 85° between the sulfonyl and thiazole planes, critical for biological activity .

Q. What analytical techniques ensure compound purity and identity?

Methodological Answer:

  • NMR Spectroscopy : Confirm proton environments (e.g., δ 6.91 ppm for aromatic protons) and sulfonyl group integration .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .
  • Mass Spectrometry : MALDI-TOF (e.g., m/z 280 [MH⁺]) validates molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: SAR strategies include:

Substituent Variation : Replace the benzenesulfonyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Core Modifications : Introduce methyl or methoxy groups to the naphthothiazole ring to improve binding affinity (e.g., IC₅₀ reduction from 10 µM to 1.33 µM in analogs) .

Bioisosteric Replacement : Substitute the acetamide with a propanamide chain to alter pharmacokinetics .

Q. Table 1: Impact of Substituents on Bioactivity

Substituent PositionGroup IntroducedEffect on IC₅₀ (µM)Source
Naphthothiazole C-7-OCH₃1.33 → 0.89
Benzenesulfonyl Para-ClIncreased solubility

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer: Address discrepancies via:

Assay Standardization : Use consistent enzyme sources (e.g., recombinant Mtb MetAP1c) and substrates (Met-Pro-pNA) .

Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurities .

Structural Confirmation : Re-analyze disputed compounds via 2D-NMR (e.g., NOESY for stereochemistry) .
Case Study : A fluorophenyl analog showed conflicting IC₅₀ values (2.5 vs. 5.0 µM) due to assay pH variations; recalibration at pH 7.4 resolved this .

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to Mtb MetAP1c (PDB: 3QWI). Focus on sulfonyl group interactions with Co²⁺ in the active site .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the naphthothiazole ring in hydrophobic pockets .

QSAR Models : Develop regression models using descriptors like logP and polar surface area to predict MIC values .

Q. How is high-throughput screening (HTS) applied to discover analogs with enhanced efficacy?

Methodological Answer:

Library Design : Curate 175,000 compounds with diversity in sulfonyl and thiazole groups .

Primary Screening : Use fluorescence-based assays (λₑₓ = 340 nm) to identify hits with >50% inhibition at 10 µM .

Hit Validation : Confirm dose-response curves (IC₅₀) and exclude false positives via counter-screens (e.g., cytotoxicity in HEK293 cells) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

Catalyst Optimization : Replace HBTU with cheaper coupling agents (e.g., EDC/HOBt) for large-scale amide bond formation .

Solvent Recycling : Implement toluene recovery systems to reduce waste .

Process Automation : Use flow chemistry for continuous sulfonylation steps, improving yield from 65% to 82% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.